
5-(Thiophen-2-yl)pentan-1-aminehydrochloride
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Overview
Description
5-(Thiophen-2-yl)pentan-1-aminehydrochloride is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Thiophen-2-yl)pentan-1-aminehydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)pentan-1-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
5-(Thiophen-2-yl)pentan-1-aminehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)pentan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-(Thiophen-2-yl)pentan-1-aminehydrochloride is unique due to its specific structure, which combines a thiophene ring with a pentan-1-amine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .
Properties
Molecular Formula |
C9H16ClNS |
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Molecular Weight |
205.75 g/mol |
IUPAC Name |
5-thiophen-2-ylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c10-7-3-1-2-5-9-6-4-8-11-9;/h4,6,8H,1-3,5,7,10H2;1H |
InChI Key |
UPFDMUUBIHKWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCCCN.Cl |
Origin of Product |
United States |
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